

# Application of DNA-PAINT in Fluorescence Microscopy: Principles, Protocols, and Quantitative Analysis

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## Introduction to DNA-PAINT

DNA-Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT) is a powerful super-resolution fluorescence microscopy technique that overcomes the diffraction limit of light to achieve nanoscale resolution.<sup>[1][2]</sup> Unlike conventional fluorescence microscopy that relies on the photophysics of fluorescent proteins or organic dyes, DNA-PAINT utilizes the transient, programmable binding of short, dye-labeled DNA oligonucleotides ("imager strands") to their complementary sequences ("docking strands") which are attached to the target of interest.<sup>[3][4][5][6]</sup> This dynamic binding and unbinding creates "blinking" events at the target site, allowing for the precise localization of individual molecules and the reconstruction of a super-resolved image.<sup>[1][3][5]</sup>

The key advantages of DNA-PAINT include its high spatial resolution, with the ability to resolve structures at the sub-10 nm scale, and its exceptional multiplexing capabilities.<sup>[1][2][7]</sup> Furthermore, the predictable kinetics of DNA hybridization enable quantitative analysis, such as counting the number of molecules in a cluster.<sup>[8][9][10]</sup>

## Core Principles of DNA-PAINT

The fundamental principle of DNA-PAINT is the stochastic, transient binding of a fluorescently labeled "imager" strand to a complementary "docking" strand that is conjugated to a target molecule, typically via an antibody or other affinity-based probe.[3][5] The imager strands are present in the imaging buffer at a low concentration, ensuring that at any given moment, only a sparse subset of docking strands are occupied.[11] This temporal separation of fluorescence signals allows for the precise localization of each binding event. The continuous replenishment of imager strands from the solution effectively circumvents the issue of photobleaching, which is a significant limitation in other super-resolution techniques.[12]

## Variations of the DNA-PAINT Technique

Several variations of the DNA-PAINT methodology have been developed to enhance its capabilities:

- **Exchange-PAINT:** This powerful multiplexing technique allows for the sequential imaging of multiple targets in a sample using the same fluorophore.[1][2][12] After imaging the first target, the corresponding imager strands are washed away, and a new set of imager strands specific to the next target is introduced.[1][3][12] This process can be repeated for numerous targets, limited only by the number of orthogonal DNA sequences available.[1][3]
- **Quantitative PAINT (qPAINT):** qPAINT leverages the predictable binding kinetics of DNA hybridization to count the number of molecules at a specific location, even when they are too close to be resolved spatially.[8][9][10] By analyzing the frequency of imager strand binding, the number of available docking strands, and thus the number of target molecules, can be determined with high accuracy.[8][9]
- **DNA-PAINT-ERS (Ethylene carbonate, Repeating sequence, Spacer):** This modification accelerates the imaging speed of DNA-PAINT.[12][13] The addition of ethylene carbonate to the imaging buffer, the use of repeating docking sequences, and the inclusion of a spacer between the docking strand and the labeling molecule all contribute to faster hybridization kinetics.[12][13]
- **Secondary label-based unlimited multiplexed DNA-PAINT (SUM-PAINT):** SUM-PAINT is a recent advancement that further enhances multiplexing speed by decoupling the DNA barcoding of the target from the imaging process itself.[12]

## Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the DNA-PAINT technique, providing a reference for expected performance.

Table 1: Achievable Spatial Resolution in DNA-PAINT

Parameter	Value	Reference
In vitro spatial resolution (on DNA origami)	Sub-10 nm	<a href="#">[1][2]</a>
Cellular imaging spatial resolution	< 10 nm	<a href="#">[7]</a>
Localization precision	3-6 nm	<a href="#">[14]</a>

Table 2: Comparison of Labeling Strategies and their Impact on Apparent Size

Labeling Strategy	Apparent Size of Single EGFR Protein	Reference
SOMAmer	~1 (normalized)	<a href="#">[7]</a>
Primary and DNA-conjugated secondary antibody	~2-fold larger than SOMAmer	<a href="#">[7]</a>

## Experimental Protocols

### Protocol 1: Indirect Immunofluorescence DNA-PAINT of Cellular Structures

This protocol describes the labeling of a target protein in fixed cells using a primary antibody and a secondary antibody conjugated to a DNA docking strand.

Materials:

- Cells: Adherent cells grown on glass coverslips.

- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer: 0.1% Triton X-100 in PBS.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
- Primary Antibody: Specific to the target of interest.
- Secondary Antibody-Docking Strand Conjugate: A secondary antibody that recognizes the primary antibody, conjugated to a specific DNA docking strand sequence.
- Washing Buffer: 1x PBS with 0.05% Tween-20.
- Imaging Buffer (Buffer C): 1x PBS, 500 mM NaCl, pH 8.0.[\[1\]](#)[\[3\]](#)
- Imager Strands: Fluorescently labeled DNA oligonucleotides complementary to the docking strand sequence, diluted in Imaging Buffer to a final concentration of 0.1-1 nM.[\[11\]](#)

#### Procedure:

- Cell Culture and Fixation:
  - Culture adherent cells on glass coverslips to the desired confluency.
  - Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
  - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
  - Block the samples with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

- Primary Antibody Incubation:
  - Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations.
  - Incubate the samples with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
  - Wash the samples three times with Washing Buffer for 5 minutes each.
- Secondary Antibody-Docking Strand Incubation:
  - Dilute the secondary antibody-docking strand conjugate in Blocking Buffer. A 1:200 to 1:500 dilution is a good starting point, but optimal concentrations should be determined empirically.[\[5\]](#)
  - Incubate the samples with the secondary antibody solution for 1 hour at room temperature.
  - Wash the samples three times with Washing Buffer for 5 minutes each.
- Post-Fixation (Optional but Recommended):
  - To ensure the stability of the antibody-DNA complexes, post-fix the samples with 2.5% glutaraldehyde in PBS for 10 minutes at room temperature.
  - Wash the samples thoroughly with PBS.
- Imaging Preparation:
  - Wash the sample once with the Imaging Buffer.[\[5\]](#)
  - Add the Imaging Buffer containing the fluorescently labeled imager strands at the desired concentration (e.g., 0.5 nM).
  - Mount the coverslip on a microscope slide. For Exchange-PAINT, use a flow chamber to allow for buffer exchange.[\[3\]](#)

## Protocol 2: Exchange-PAINT for Multiplexed Imaging

This protocol outlines the sequential imaging of multiple targets using the Exchange-PAINT technique.

### Materials:

- Sample prepared as in Protocol 1, with each target labeled with a primary antibody and a secondary antibody conjugated to a unique, orthogonal docking strand sequence.
- A set of imager strands, each complementary to one of the docking strand sequences and labeled with the same fluorophore.
- Imaging Buffer (Buffer C).[\[1\]](#)[\[3\]](#)
- Washing Buffer for Exchange (Buffer B): 5 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 1 mM EDTA, 0.05% Tween-20, pH 8.[\[1\]](#)

### Procedure:

- Image the First Target:
  - Introduce the Imaging Buffer containing the imager strand specific for the first target.
  - Acquire the DNA-PAINT data for the first target.
- Wash Step:
  - Thoroughly wash the sample with Washing Buffer for Exchange for 1-2 minutes to remove all unbound imager strands from the first round.[\[1\]](#) It is crucial to ensure complete removal to prevent crosstalk between channels.
- Image the Second Target:
  - Introduce the Imaging Buffer containing the imager strand specific for the second target.
  - Acquire the DNA-PAINT data for the second target.
- Repeat for Subsequent Targets:

- Repeat the wash and imaging steps for each subsequent target, using the corresponding specific imager strand.
- Image Registration and Analysis:
  - After acquiring data for all targets, the individual super-resolved images need to be aligned (registered) to correct for any sample drift that may have occurred during the sequential imaging process.

## Data Acquisition and Analysis

### Microscope Setup:

- DNA-PAINT is typically performed on an inverted fluorescence microscope equipped for Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) illumination to minimize background fluorescence from unbound imager strands in the solution.<sup>[1]</sup>
- A high-power laser (e.g., 647 nm) is used for excitation.<sup>[1]</sup>
- An Electron-Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera is used for sensitive detection of single-molecule blinking events.

### Image Acquisition:

- Thousands of frames (typically 10,000 to 50,000) are acquired with a typical frame rate of 5-10 Hz.<sup>[1]</sup>
- The laser power should be optimized to maximize the signal-to-noise ratio of the blinking events.

### Data Analysis Workflow:

- Localization: The raw image data is processed with a localization algorithm to determine the precise coordinates of each blinking event with sub-pixel accuracy.
- Drift Correction: Sample drift during the long acquisition times is a common issue and must be corrected for. This is often done using fiducial markers (e.g., fluorescent beads) or by

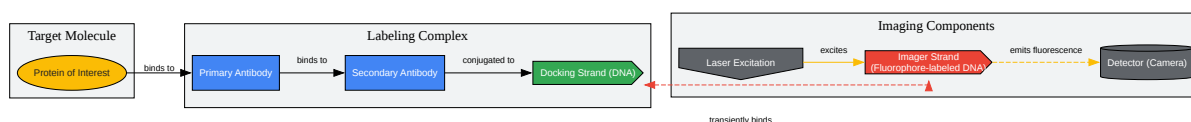
cross-correlation of the localization data.

- Image Reconstruction: The final super-resolution image is rendered by plotting the corrected localizations as Gaussian spots.
- Quantitative Analysis (for qPAINT): The temporal information of the blinking events is analyzed to determine the binding frequency and subsequently the number of molecules.

Software:

- Picasso: An open-source software package specifically designed for DNA-PAINT data analysis, which includes modules for localization, filtering, rendering, and drift correction.[3]
- Other single-molecule localization microscopy (SMLM) software packages can also be adapted for DNA-PAINT analysis.

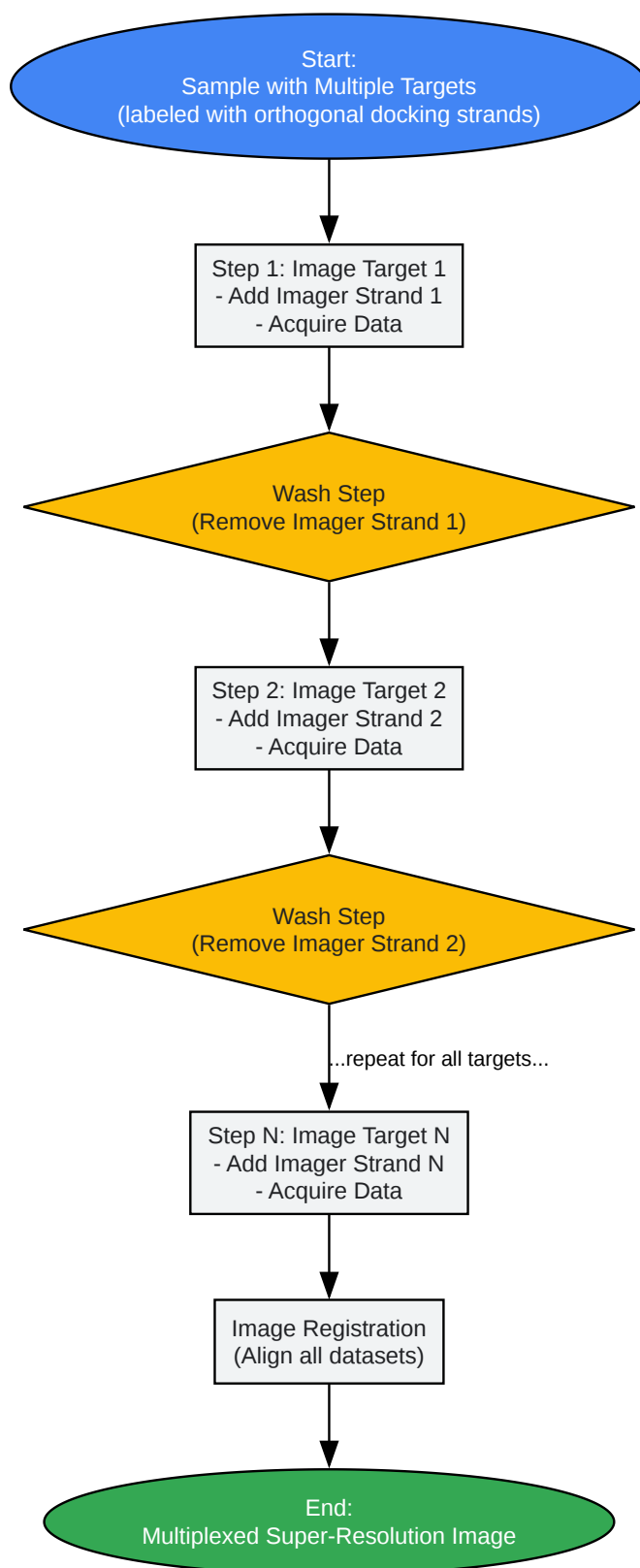
## Diagrams



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Caption: Principle of DNA-PAINT super-resolution microscopy.





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## References

- 1. Multiplexed 3D Cellular Super-Resolution Imaging with DNA-PAINT and Exchange-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microscopist.co.uk [microscopist.co.uk]
- 4. youtube.com [youtube.com]
- 5. DNA-PAINT labeling protocol [abberior.rocks]
- 6. DNA-barcoded labeling probes for highly multiplexed Exchange-PAINT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Quantitative Super-Resolution Imaging with qPAINT using Transient Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative DNA-PAINT imaging of AMPA receptors in live neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantitative Imaging With DNA-PAINT for Applications in Synaptic Neuroscience [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The Evolution of DNA-PAINT [jacksonimmuno.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Multicolor DNA-PAINT without Sequential Fluid Exchange Using Spectral Demixing - PMC [pmc.ncbi.nlm.nih.gov]
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